molecular formula C18H24N4O3 B3887136 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B3887136
M. Wt: 344.4 g/mol
InChI Key: ZYTCTFLTUOIOIK-YBFXNURJSA-N
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Description

N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a hydrazide derivative characterized by a 3,4-dimethoxyphenyl moiety linked via an ethylidene group to a propanehydrazide backbone substituted with a 3,5-dimethylpyrazole ring. Its synthesis typically involves condensation reactions between hydrazides and substituted aldehydes or ketones, with structural confirmation relying on spectroscopic (IR, NMR) and crystallographic methods .

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-11(14-6-8-16(24-4)17(10-14)25-5)19-22-18(23)9-7-15-12(2)20-21-13(15)3/h6,8,10H,7,9H2,1-5H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCTFLTUOIOIK-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 3,4-dimethoxyphenylacetaldehyde with 3,5-dimethyl-1H-pyrazole-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on variations in the aryl, heterocyclic, and hydrazide substituents. Key examples include:

Compound Name Molecular Formula Substituents on Aryl Group Heterocyclic Core Key Structural Features Reference ID
Target Compound C₁₉H₂₄N₄O₃ 3,4-Dimethoxyphenyl 3,5-Dimethylpyrazole Ethylidene linker, propanehydrazide backbone
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide C₁₈H₂₂N₄O₃ 3-Ethoxy-2-hydroxyphenyl 3,5-Dimethylpyrazole Hydroxyl group enhances polarity
N′-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide C₁₈H₂₄N₆O₂ 4-Diethylaminophenyl 3-Methylpyrazolone Diethylamino group increases lipophilicity
(4E)-2-Acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 2-Nitrophenyl Pyrazol-3-one Nitro group enhances electron-withdrawing effects
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone C₁₅H₁₁N₇O₆ p-Nitrophenyl, 5-nitrofuran 1,2,3-Triazole Dual nitro groups for redox activity

Key Observations :

  • Aryl Substituents : Electron-donating groups (e.g., methoxy, ethoxy) in the target compound contrast with electron-withdrawing groups (e.g., nitro) in analogs like and , influencing electronic properties and reactivity.
  • Heterocyclic Cores : Pyrazole derivatives (target compound, ) exhibit greater planarity compared to triazole-based analogs (), affecting π-π stacking interactions in biological systems.
  • Functional Groups: Hydroxyl or amino groups (e.g., ) enhance solubility, whereas nitro groups () may improve oxidative stability.
Physicochemical Properties
Property Target Compound Compound from Compound from Compound from
Molecular Weight (g/mol) 356.43 273.24 342.39 356.43
Melting Point (°C) Not reported 170 Not reported Not reported
Lipinski Compliance Likely (predicted) Yes Likely Likely
Rf Value (TLC) Not reported 0.7 Not reported Not reported
Key IR Bands (cm⁻¹) C=O (~1700), C=N (~1520) C=O (1702), NO₂ (1552) C=O (~1700), OH (~3200) C=O (~1700), NH (~3300)

Insights :

  • The target compound’s higher molecular weight compared to reflects its extended substituents.

Biological Activity

Overview

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a hydrazone compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction conditions often include the use of solvents like ethanol or methanol under acidic or basic conditions. Purification is generally achieved through recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism
MCF-712.5Induction of apoptosis
MDA-MB-23115.0Cell cycle arrest

These findings suggest that the compound may act by inducing apoptosis and interfering with cell cycle progression in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

The observed antimicrobial activity indicates that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It has been suggested that this compound can bind to various receptors, modulating their activity and leading to altered cellular responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
  • In Vivo Animal Model : In a mouse model of breast cancer, administration of this compound resulted in tumor size reduction compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.